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Compound of Interest

Compound Name: 1-Fluoro-4-iodobenzene

Cat. No.: B1293370 Get Quote

A comprehensive spectroscopic comparison of 1-fluoro-2-iodobenzene, 1-fluoro-3-

iodobenzene, and 1-fluoro-4-iodobenzene is crucial for researchers, scientists, and

professionals in drug development for unambiguous identification and characterization. This

guide provides a detailed analysis of their key spectroscopic features, leveraging Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

The positional isomerism in these compounds gives rise to distinct spectroscopic signatures.

Understanding these differences is paramount for quality control, reaction monitoring, and

structural elucidation in synthetic chemistry. This report presents a side-by-side comparison of

the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data for the ortho, meta, and para isomers of 1-

fluoroiodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Tale of Three Chemical Environments
NMR spectroscopy provides the most definitive method for distinguishing between the three

isomers due to the sensitivity of chemical shifts and coupling constants to the electronic

environment of the nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers exhibit characteristic splitting patterns and chemical

shifts in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern directly

influences the symmetry and, consequently, the complexity of the spectra.
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Table 1: ¹H NMR Spectroscopic Data for 1-Fluoro-iodobenzene Isomers

Isomer Proton
Chemical Shift (δ,
ppm)

Multiplicity

1-Fluoro-2-

iodobenzene
H-3 ~7.30 t

H-4 ~7.05 m

H-5 ~7.75 td

H-6 ~6.90 ddd

1-Fluoro-3-

iodobenzene
H-2 ~7.45 dt

H-4 ~7.40 ddd

H-5 ~7.00 t

H-6 ~7.10 ddd

1-Fluoro-4-

iodobenzene
H-2, H-6 ~7.60 dd

H-3, H-5 ~6.80 t

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument

frequency. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m

(multiplet), dd (doublet of doublets), dt (doublet of triplets), td (triplet of doublets), and ddd

(doublet of doublet of doublets).

¹³C NMR Spectroscopy
The number of unique signals in the ¹³C NMR spectrum is a direct indicator of the molecule's

symmetry. The chemical shifts are also significantly affected by the positions of the fluorine and

iodine atoms.

Table 2: ¹³C NMR Spectroscopic Data for 1-Fluoro-iodobenzene Isomers
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Isomer Carbon Chemical Shift (δ, ppm)

1-Fluoro-2-iodobenzene C-1 ~163 (d, ¹JCF ≈ 250 Hz)

C-2 ~92 (d, ²JCF ≈ 20 Hz)

C-3 ~130 (d, ³JCF ≈ 8 Hz)

C-4 ~125 (s)

C-5 ~140 (d, ⁴JCF ≈ 3 Hz)

C-6 ~116 (d, ²JCF ≈ 22 Hz)

1-Fluoro-3-iodobenzene C-1 ~162 (d, ¹JCF ≈ 250 Hz)

C-2 ~115 (d, ²JCF ≈ 21 Hz)

C-3 ~94 (d, ³JCF ≈ 3 Hz)

C-4 ~138 (d, ⁴JCF ≈ 3 Hz)

C-5 ~131 (s)

C-6 ~125 (d, ²JCF ≈ 20 Hz)

1-Fluoro-4-iodobenzene C-1 ~162 (d, ¹JCF ≈ 245 Hz)

C-2, C-6 ~117 (d, ²JCF ≈ 22 Hz)

C-3, C-5 ~139 (d, ³JCF ≈ 8 Hz)

C-4 ~83 (d, ⁴JCF ≈ 3 Hz)

Note: The carbon attached to fluorine exhibits a large one-bond coupling constant (¹JCF).

Couplings to other carbons are also observed. 's' denotes a singlet and 'd' denotes a doublet

due to C-F coupling.

¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the electronic environment. The chemical shift of the fluorine

atom provides a clear distinction between the three isomers.

Table 3: ¹⁹F NMR Spectroscopic Data for 1-Fluoro-iodobenzene Isomers
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Isomer Chemical Shift (δ, ppm)

1-Fluoro-2-iodobenzene ~ -110

1-Fluoro-3-iodobenzene ~ -112

1-Fluoro-4-iodobenzene ~ -113.8[1]

Note: Chemical shifts are relative to a standard (e.g., CFCl₃). Values are approximate.

Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups and the overall structure of a

molecule through its characteristic vibrational modes. The substitution pattern on the benzene

ring influences the C-H out-of-plane bending vibrations, which are particularly useful for

distinguishing isomers.

Table 4: Key IR Absorption Bands for 1-Fluoro-iodobenzene Isomers (cm⁻¹)

Isomer
C-H stretch
(aromatic)

C=C stretch
(aromatic)

C-F stretch C-I stretch
C-H out-of-
plane bend

1-Fluoro-2-

iodobenzene
~3050-3100

~1580, 1470,

1440
~1250 ~750

~750 (ortho-

disubstituted)

1-Fluoro-3-

iodobenzene
~3050-3100

~1570, 1470,

1420
~1260 ~780, 680

~870, 780

(meta-

disubstituted)

1-Fluoro-4-

iodobenzene
~3050-3100 ~1580, 1480 ~1230 ~820

~820 (para-

disubstituted)

Note: These are approximate ranges for the major characteristic peaks.

Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. All three isomers have the same molecular weight (C₆H₄FI = 222.00 g/mol ), so
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they will exhibit a molecular ion peak (M⁺) at m/z 222. However, the relative intensities of the

fragment ions may differ slightly, although they are often very similar for positional isomers.

Table 5: Key Mass Spectrometry Data for 1-Fluoro-iodobenzene Isomers

Isomer Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

1-Fluoro-2-iodobenzene 222 95 ([M-I]⁺), 75

1-Fluoro-3-iodobenzene 222 95 ([M-I]⁺), 75

1-Fluoro-4-iodobenzene 222 95 ([M-I]⁺), 75

The primary fragmentation pathway for all three isomers involves the loss of an iodine atom to

form the fluorophenyl cation at m/z 95. Further fragmentation of this ion can occur.

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques described.

NMR Spectroscopy
A sample of the 1-fluoro-iodobenzene isomer (5-10 mg) is dissolved in a deuterated solvent

(e.g., 0.5-0.7 mL of CDCl₃) and transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are

then acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H). Chemical

shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,

tetramethylsilane, TMS, for ¹H and ¹³C).

Infrared (IR) Spectroscopy
A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory. The IR spectrum is then recorded over the

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-

MS) for separation and introduction. Electron ionization (EI) at 70 eV is commonly used to
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generate the molecular ion and fragment ions. The mass analyzer then separates the ions

based on their mass-to-charge ratio (m/z).

Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of 1-

fluoro-iodobenzene isomers.
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Spectroscopic workflow for isomer identification.

In conclusion, a combination of NMR, IR, and MS techniques provides a robust and reliable

method for the differentiation of 1-fluoro-2-iodobenzene, 1-fluoro-3-iodobenzene, and 1-fluoro-
4-iodobenzene. While MS confirms the molecular weight, NMR spectroscopy, particularly the

combination of ¹H, ¹³C, and ¹⁹F data, offers the most definitive structural elucidation. IR

spectroscopy serves as a valuable complementary technique, with the out-of-plane C-H

bending vibrations providing a quick diagnostic tool for substitution patterns. This guide equips

researchers with the necessary data and protocols to confidently identify these important

chemical isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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